molecular formula C11H15NO3 B1338057 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde CAS No. 27913-86-6

4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde

Cat. No.: B1338057
CAS No.: 27913-86-6
M. Wt: 209.24 g/mol
InChI Key: YSDDPNWGLSGZRC-UHFFFAOYSA-N
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Properties

IUPAC Name

4-[bis(2-hydroxyethyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-7-5-12(6-8-14)11-3-1-10(9-15)2-4-11/h1-4,9,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDDPNWGLSGZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510808
Record name 4-[Bis(2-hydroxyethyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27913-86-6
Record name 4-[Bis(2-hydroxyethyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N,N-Bis(2-hydroxyethyl)amino)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 293 g of 4-di-(2-acetoxyethyl) aminobenzaldehyde (see under Example 2b) in 500 ml of dimethyl formamide was added a solution of 54 g of sodium methanolate in 500 ml of methanol. After stirring for 30 minutes at room temperature the reaction mixture was neutralized with acetic acid and concentrated to a small volume. The residue was taken up in 500 ml of water and 500 ml of ethyl acetate. The water layer was separated and extracted six times, each time with a portion of 500 ml of ethyl acetate. The combined organic layers were dried on magnesium sulphate and evaporated. The residue was crystallized from 500 ml of ethyl acetate to yield 156 g of 4-di(2-hydroxyethyl)aminobenzaldehyde with a melting point of 63°-64° C.
Quantity
293 g
Type
reactant
Reaction Step One
Name
sodium methanolate
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-(Bis(2-hydroxyethyl)amino)benzaldehyde in the context of photorefractive materials?

A: 4-(Bis(2-hydroxyethyl)amino)benzaldehyde, often abbreviated as BBDH, functions as a hole transport (HT) agent in photorefractive polymer systems. [] These systems typically consist of a nonlinear optical (NLO) chromophore, like those based on 2',5'-diamino-4-(dimethylamino)-4'-nitrostilbene (DDANS), and a polymer matrix. BBDH enhances the photorefractive properties by facilitating the transport of positive charges (holes) within the material upon light exposure.

Q2: How does incorporating 4-(Bis(2-hydroxyethyl)amino)benzaldehyde into polymers affect their nonlinear optical properties?

A: Research indicates that increasing the content of BBDH in DDANS-based polyamides and polyamide esters leads to a decrease in the poling efficiency of the material. [] Poling efficiency refers to the ability to align the NLO chromophores within the polymer matrix using an electric field, which is crucial for maximizing the second-order nonlinear optical properties. This suggests that BBDH, while enhancing photorefractivity, might hinder the optimal alignment of NLO chromophores, influencing the overall nonlinear optical performance.

Q3: What is the impact of 4-(Bis(2-hydroxyethyl)amino)benzaldehyde on the thermal stability of photorefractive polymers?

A: While not directly addressed in the provided research, the incorporation of BBDH into the polymer backbone, as seen in polyamide esters, contributes to the enhanced orientational stability of the NLO chromophores. [] This means that the aligned chromophores in BBDH-containing polymers are less likely to lose their orientation over time, even at elevated temperatures below the glass transition temperature (Tg). This enhanced stability is crucial for long-term performance in applications requiring consistent nonlinear optical properties.

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